4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine
Overview
Description
“4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity . Synthetic approaches applied in preparing selected FDA approved drugs with pyrimidine as a central unit bearing different substituents have been intensively explored .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been determined through various methods, including mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For example, the methylthio group in ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is displaced by cyanide ion .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary. For example, some compounds are stored in an inert atmosphere, under -20C .Scientific Research Applications
Medicinal Chemistry and Biological Functions
Pyrimidine derivatives, including the 4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine variant, have a significant presence in medicinal chemistry, largely because of their role in biological processes at the cellular level. These compounds are involved in various biological functions, making them an area of interest for researchers. For instance, pyrimidine derivatives have been studied for their anti-inflammatory and analgesic activities. Specifically, pyrimidine derivatives with chlorophenyl substitution have demonstrated potent activities in these areas. The nature of the substituent on the pyrimidine ring plays a crucial role in determining the biological activities of these compounds (Muralidharan et al., 2019).
Crystal Structure and Molecular Interactions
The crystal structure of pyrimidine derivatives and their molecular interactions have been extensively analyzed. For instance, the synthesized compound 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester has been confirmed by single crystal X-ray diffraction studies. The stability of this compound's crystal packing is influenced by a number of weak but significant interactions, such as C–H···O, C–H···N, C–F···π, and π–π interactions. These studies also delve into the computational realm, with ab-initio and Density Functional Theory (DFT) calculations providing insights into the optimized geometry and electronic structures of these molecules (S. Gandhi et al., 2016).
Nonlinear Optical Properties
Pyrimidine derivatives are also notable for their applications in the field of nonlinear optics (NLO). A study focused on thiopyrimidine derivatives, a category under which this compound could be classified, explored their linear and nonlinear optical properties. These properties are crucial for applications in medicine and NLO fields. The study utilized density functional theory (DFT) and time-dependent DFT to analyze the photophysical properties of these molecules, indicating their potential for optoelectronic and high-tech applications (A. Hussain et al., 2020).
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins, depending on their specific chemical structure .
Mode of Action
It’s worth noting that pyrimidine derivatives often act by binding to their target proteins, thereby modulating their function .
Biochemical Pathways
Pyrimidine derivatives have been associated with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Pyrimidine derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-6-(3-fluorophenyl)pyrimidine has been found to exhibit promising neuroprotective and anti-inflammatory properties . It interacts with various enzymes and proteins, such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α), inhibiting their production in human microglia cells . The nature of these interactions is likely due to the compound’s ability to inhibit the endoplasmic reticulum (ER) stress and apoptosis pathways .
Cellular Effects
In cellular processes, this compound influences cell function by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It is likely that the compound binds to specific biomolecules, leading to enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
4-chloro-6-(3-fluorophenyl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c1-7-14-10(6-11(12)15-7)8-3-2-4-9(13)5-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTJREZOXCOPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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